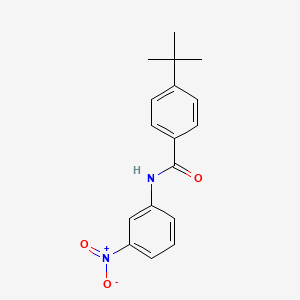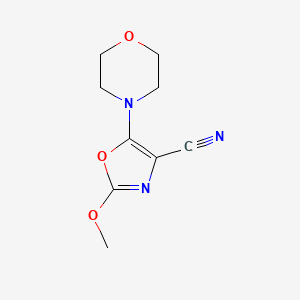
2-fluoro-N-(2-furylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-furylmethyl)benzamide is a chemical compound with the molecular formula C12H10FNO2 and a molecular weight of 219.217 g/mol. This compound is characterized by the presence of a fluorine atom on the benzene ring, a furan ring attached to the nitrogen atom of the amide group, and a benzamide structure. It is a relatively uncommon compound used primarily in scientific research and specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(2-furylmethyl)benzamide typically involves the following steps:
Furane-2-carbaldehyde: is first converted to 2-furylmethylamine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.
2-Fluorobenzoyl chloride: is then reacted with 2-furylmethylamine to form the target compound through a nucleophilic acyl substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-N-(2-furylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The fluorine atom on the benzene ring can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of 2-fluoro-N-(2-furylmethyl)benzylamine.
Substitution: Formation of various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-furylmethyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-fluoro-N-(2-furylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Fluoro-N-(2-furylmethyl)benzamide can be compared with other similar compounds, such as:
N-(Furan-2-ylmethyl) 3-bromo-4-fluoro-benzamide: Similar structure but with a bromine atom instead of fluorine.
2-Fluoro-N-(2-thienylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: The presence of the fluorine atom and the furan ring in this compound gives it unique chemical and biological properties compared to similar compounds. These features can influence its reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
2-fluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVXQCNVWROXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE](/img/structure/B6141224.png)
![3,5-DIMETHYL 4-(3-BROMO-4-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6141226.png)
![3-[4-(2-Chlorobenzyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B6141247.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-4-nitrobenzamide](/img/structure/B6141248.png)
![2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile](/img/structure/B6141259.png)


![3-[(4-Phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141281.png)


![2-[(2-Bromobenzoyl)amino]benzamide](/img/structure/B6141311.png)


